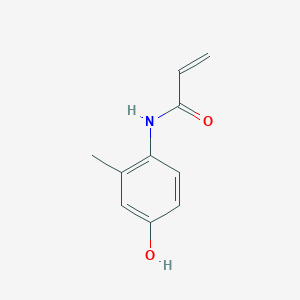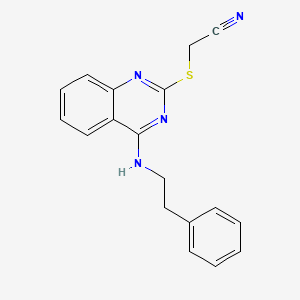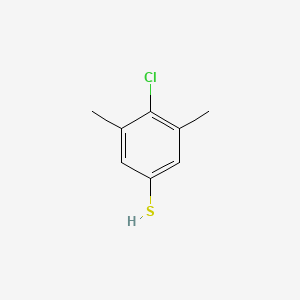
N-(3-fluoro-4-methylphenyl)oxan-4-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(3-fluoro-4-methylphenyl)oxan-4-amine hydrochloride” is a chemical compound with the CAS Number: 2044713-30-4 . It is a powder in physical form .
Molecular Structure Analysis
The molecular weight of this compound is 245.72 . The InChI code is 1S/C12H16FNO.ClH/c1-9-2-3-11(8-12(9)13)14-10-4-6-15-7-5-10;/h2-3,8,10,14H,4-7H2,1H3;1H .Physical And Chemical Properties Analysis
This compound is a powder in physical form . It has a molecular weight of 245.72 . The storage temperature is room temperature .科学的研究の応用
Synthesis of Fluorinated Compounds
Compounds such as 2-Fluoro-4-bromobiphenyl serve as key intermediates for manufacturing non-steroidal anti-inflammatory and analgesic materials. A practical synthesis method involving diazotization followed by coupling reactions showcases the importance of fluorinated compounds in medicinal chemistry for enhancing biological activity and metabolic stability (Qiu et al., 2009).
Advanced Oxidation Processes
The efficiency of amine-functionalized sorbents for the removal of persistent organic pollutants, like Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS), from water supplies demonstrates the applicability of nitrogen-containing compounds in environmental science for water purification and pollution control (Ateia et al., 2019).
Fluorescent Chemosensors
Compounds based on 4-methyl-2,6-diformylphenol (DFP) have been developed as chemosensors for detecting various analytes, highlighting the role of specifically functionalized organic molecules in the development of sensitive and selective sensors for environmental monitoring and biomedical applications (Roy, 2021).
Solvent Extraction Processes
Research on the separation of niobium and tantalum via solvent extraction demonstrates the utilization of amine compounds in the mining and metallurgical industry to efficiently separate and purify critical metals, which are essential for electronic and aerospace applications (Nguyen & Lee, 2018).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
特性
IUPAC Name |
N-(3-fluoro-4-methylphenyl)oxan-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO.ClH/c1-9-2-3-11(8-12(9)13)14-10-4-6-15-7-5-10;/h2-3,8,10,14H,4-7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHZJJZCNHTWOSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2CCOCC2)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-({[5-(2-anilinovinyl)-4-cyano-3-isothiazolyl]sulfanyl}methyl)benzenecarboxylate](/img/structure/B2535429.png)

![2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2535431.png)
![N-(1-benzylpiperidin-4-yl)-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/structure/B2535433.png)

![8-Methyl-4-thiophen-2-yl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline](/img/structure/B2535440.png)

![(E)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B2535442.png)

![5-((4-Ethoxyphenyl)(4-phenylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2535445.png)
![2-(Tert-butylsulfonyl)-2-{2-[4-(trifluoromethyl)phenyl]hydrazono}acetonitrile](/img/structure/B2535446.png)

